tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate
Description
tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate is a synthetic organic compound featuring a benzimidazole core linked to a piperidine ring via an amino group. The benzimidazole moiety is substituted with a 4-methylbenzyl group at the 1-position, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.
Key physicochemical properties include:
- Molecular Formula: C25H31N3O2
- Molecular Weight: 405.53 g/mol
- CAS Number: 1420894-06-9
- Purity: ≥95% (typically synthesized with yields of 60–97% depending on the route) .
The Boc protection enhances solubility in organic solvents, facilitating purification and characterization via techniques like NMR, LC-MS, and X-ray crystallography (using programs such as SHELXL for structural refinement) .
Properties
Molecular Formula |
C25H32N4O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl 3-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H32N4O2/c1-18-11-13-19(14-12-18)16-29-22-10-6-5-9-21(22)27-23(29)26-20-8-7-15-28(17-20)24(30)31-25(2,3)4/h5-6,9-14,20H,7-8,15-17H2,1-4H3,(H,26,27) |
InChI Key |
OBWUUZLVZJHUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC4CCCN(C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions.
Attachment of the piperidine ring: The benzimidazole derivative is then reacted with piperidine in the presence of a suitable base.
Introduction of the tert-butyl ester group: The final step involves esterification with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives.
Substitution: N-alkylated or N-acylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzimidazole moiety, which is known for its biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The benzimidazole moiety could interact with various molecular targets, including DNA, proteins, and enzymes, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Biological Activity
Tert-butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate, a synthetic compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with various molecular targets, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group , a piperidine ring , and a benzimidazole moiety . These structural components contribute to its ability to interact with biological macromolecules, enhancing its potential as a therapeutic agent.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 420.55 g/mol |
| Key Functional Groups | Tert-butyl, piperidine, benzimidazole |
Research indicates that the compound's unique structural features facilitate binding to specific enzymes and receptors. The benzimidazole component is particularly noteworthy for its ability to engage in hydrogen bonding and π-π interactions , which can modulate the activity of target proteins. This interaction profile suggests potential applications in treating neurological disorders due to its ability to influence neurotransmitter systems.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of benzimidazole compounds exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases . The presence of the piperidine structure in this compound may enhance this inhibitory effect.
- Antimicrobial Activity : Another investigation reported that compounds with similar structural motifs displayed significant antimicrobial activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . This suggests that this compound may also possess similar antimicrobial properties.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contextualized by comparing it to structurally related compounds.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | Benzimidazole moiety | Antihistaminic activity |
| Tert-butyl 3-(methyl(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate | Methyl substitution enhances activity | Increased neuroprotective effects |
| Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate | Incorporates pyridin-2-yloxy group | Potential in treating neurological disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
